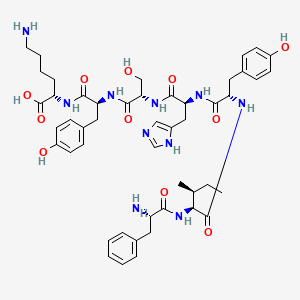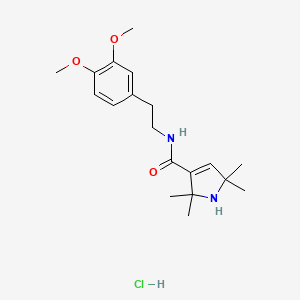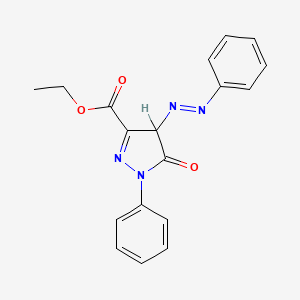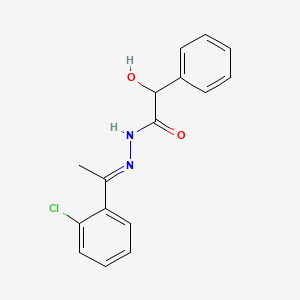
(E)-alpha-Hydroxybenzeneacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-alpha-Hydroxybenzeneacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide is a complex organic compound characterized by its unique structure, which includes a hydroxybenzeneacetic acid moiety and a chlorophenyl ethylidene hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-alpha-Hydroxybenzeneacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide typically involves a multi-step process. One common method includes the condensation of alpha-hydroxybenzeneacetic acid with 2-chlorophenylhydrazine under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the hydrazide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-alpha-Hydroxybenzeneacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The hydrazide group can be reduced to an amine under reducing conditions.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-alpha-Hydroxybenzeneacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-alpha-Hydroxybenzeneacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
alpha-Hydroxybenzeneacetic acid derivatives: Compounds with similar structures but different substituents on the phenyl ring.
Chlorophenyl hydrazides: Compounds with variations in the hydrazide group or the chlorophenyl moiety.
Uniqueness
(E)-alpha-Hydroxybenzeneacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
133661-74-2 |
|---|---|
Molecular Formula |
C16H15ClN2O2 |
Molecular Weight |
302.75 g/mol |
IUPAC Name |
N-[(E)-1-(2-chlorophenyl)ethylideneamino]-2-hydroxy-2-phenylacetamide |
InChI |
InChI=1S/C16H15ClN2O2/c1-11(13-9-5-6-10-14(13)17)18-19-16(21)15(20)12-7-3-2-4-8-12/h2-10,15,20H,1H3,(H,19,21)/b18-11+ |
InChI Key |
BXELQKXGIPAWAM-WOJGMQOQSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C(C1=CC=CC=C1)O)/C2=CC=CC=C2Cl |
Canonical SMILES |
CC(=NNC(=O)C(C1=CC=CC=C1)O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



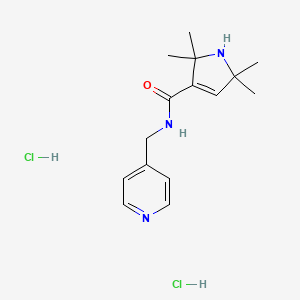

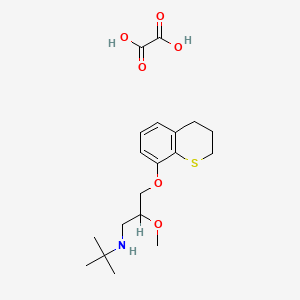
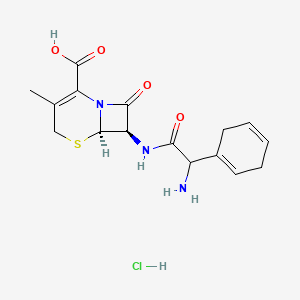

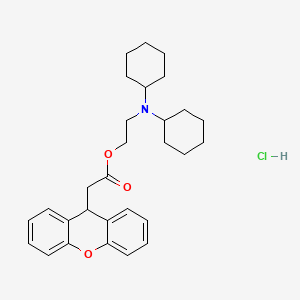
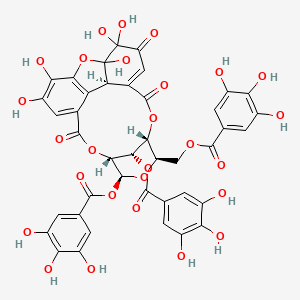
![Hexanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[[[(4-cyanophenyl)amino]carbonyl]amino]-6-[[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]imino]-3-oxo-1,4-cyclohexadien-1-yl]-](/img/structure/B12752448.png)
